Lipophilicity Comparison: Trifluoromethyl Substituent
The 5-trifluoromethyl substitution in the target compound (CAS 340736-76-7) confers a markedly higher calculated lipophilicity (XLogP3 = 2.2) compared to its 5-methyl analog (CAS 95124-68-8; XLogP3 = 1.5) and its unsubstituted parent (CAS 340736-83-6; XLogP3 = 1.1) [1][2][3]. This difference of 0.7 log units relative to the methyl analog corresponds to a theoretical ~5-fold increase in partition coefficient, which directly influences membrane permeability and metabolic stability in biological contexts [4].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 95124-68-8): XLogP3 = 1.5; 4-(1,2,4-Oxadiazol-3-yl)benzoic acid (CAS 340736-83-6): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (vs. methyl analog); ΔXLogP3 = +1.1 (vs. unsubstituted analog) |
| Conditions | In silico prediction using the XLogP3 algorithm (PubChem). |
Why This Matters
This lipophilicity profile is crucial for projects where the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) motif is required as a non-chelating metal-binding group or for optimizing blood-brain barrier penetration, where substitution with a methyl or hydrogen group would yield an inactive or suboptimal pharmacophore [5].
- [1] PubChem. Compound Summary for CID 10491405 (4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid). XLogP3 Property. View Source
- [2] PubChem. Compound Summary for CID 11059729 (4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid). XLogP3 Property. View Source
- [3] PubChem. Compound Summary for CID 10797733 (4-(1,2,4-Oxadiazol-3-yl)benzoic acid). XLogP3 Property. View Source
- [4] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 2012, 7(10), 863-875. View Source
- [5] Burli, R. W., et al. Design, Synthesis, and Biological Evaluation of Potent and Selective Class IIa Histone Deacetylase (HDAC) Inhibitors as a Potential Therapy for Huntington’s Disease. Journal of Medicinal Chemistry, 2013, 56(24), 9934–9954. (Referencing the TFMO metal-binding group). View Source
